molecular formula C34H45N5O7S B123216 Fluorogenic Proteasome Substrate CAS No. 141223-71-4

Fluorogenic Proteasome Substrate

Cat. No.: B123216
CAS No.: 141223-71-4
M. Wt: 667.8 g/mol
InChI Key: QVSKZGQYQLYCFO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the Fluorogenic Proteasome Substrate, also known as BENZYLOXYCARBONYL-L-VALYL-L-LYSYL-L-METHIONINE 4-METHYLCOUMARYL-7-AMIDE HYDROCHLORIDE or Charybdotoxin, is the proteasome . The proteasome is a complex multi-catalytic protease machinery that orchestrates protein degradation essential for maintaining cellular homeostasis .

Mode of Action

The this compound interacts with its target, the proteasome, by blocking the proteasome’s catalytic activity . Charybdotoxin, on the other hand, occludes the pore of calcium-activated voltage-gated K+ channels by binding to one of four independent, overlapping binding sites . It binds both to the open and the closed states .

Biochemical Pathways

The blockade of the proteasome and K+ channels affects multiple biochemical pathways. The inhibition of the proteasome disrupts the degradation of proteins, affecting cellular homeostasis . The blockade of K+ channels by Charybdotoxin causes neuronal hyperexcitability .

Result of Action

The result of the action of these compounds is the disruption of normal cellular processes. The this compound inhibits the proteasome, disrupting protein degradation and affecting cellular homeostasis . Charybdotoxin blocks K+ channels, causing neuronal hyperexcitability .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For instance, the block of K+ channels by Charybdotoxin is enhanced as the ionic strength is lowered

Biochemical Analysis

Biochemical Properties

Fluorogenic Proteasome Substrate is a substrate for proteasome . It also acts as a substrate for calpain, chymotrypsin, and ingensin . The interaction of this compound with these enzymes and proteins is essential for its function .

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by interacting with various cellular processes . For instance, it blocks calcium-activated potassium channels, causing hyperexcitability of the nervous system .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Charybdotoxin occludes the pore of calcium-activated voltage-gated shaker K+ channels by binding to one of four independent, overlapping binding sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a critical aspect of its function . It interacts with transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

benzyl N-[1-[[6-amino-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N5O7S/c1-21(2)30(39-34(44)45-20-23-10-6-5-7-11-23)33(43)38-26(12-8-9-16-35)32(42)37-27(15-17-47-4)31(41)36-24-13-14-25-22(3)18-29(40)46-28(25)19-24/h5-7,10-11,13-14,18-19,21,26-27,30H,8-9,12,15-17,20,35H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSKZGQYQLYCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390900
Record name Z-Val-Lys-Met 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141223-71-4
Record name Z-Val-Lys-Met 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorogenic Proteasome Substrate
Reactant of Route 2
Fluorogenic Proteasome Substrate
Reactant of Route 3
Fluorogenic Proteasome Substrate
Reactant of Route 4
Fluorogenic Proteasome Substrate
Reactant of Route 5
Fluorogenic Proteasome Substrate
Reactant of Route 6
Fluorogenic Proteasome Substrate

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